molecular formula C12H19NO B1414957 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline CAS No. 1039930-62-5

2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline

Cat. No. B1414957
CAS RN: 1039930-62-5
M. Wt: 193.28 g/mol
InChI Key: MTMDCLZWJJGCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, also known as MBOMA, is a chemical compound that belongs to the class of anilines. It is a yellowish liquid that is used in various scientific research applications.

Scientific Research Applications

1. Polymer Science Applications

A study by Andriianova et al. (2021) demonstrated the synthesis of a new polymer, poly-2-(1-methylbut-2-en-1-yl)aniline, using doping and oxidizing agents. The research focused on how the synthesis conditions influenced the polymer's physicochemical properties, including its morphology, solubility, IR and UV spectral characteristics, and photoluminescent properties. The use of FeCl3 as an oxidizing agent was found to produce a material with high luminescence intensity, suggesting potential applications in moisture sensors (Andriianova et al., 2021).

2. Inorganic Chemistry and Complex Formation

Research by Schroer et al. (2010) explored the formation of various oxo rhenium(V) complexes with 2-(diphenylphosphinomethyl)aniline. The study revealed the formation of different complexes under varying conditions, including a trinuclear, cyclic oxo(V) core. This study provides insights into the complex formation processes and potential applications in inorganic synthesis (Schroer et al., 2010).

3. Material Science and Corrosion Inhibition

Dagdag et al. (2019) investigated the use of aromatic epoxy monomers, specifically 2-(oxiran-2-yl-methoxy)-N,N-bis(oxiran-2-yl-methyl)aniline, as corrosion inhibitors for carbon steel in acidic solutions. The study combined computational and experimental techniques to demonstrate the monomers' effectiveness as corrosion inhibitors, indicating potential applications in material protection (Dagdag et al., 2019).

properties

IUPAC Name

2-(2-methylbutan-2-yloxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-12(2,3)14-9-10-7-5-6-8-11(10)13/h5-8H,4,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMDCLZWJJGCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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